Structural Uniqueness of the 2,5-Dioxo Oxidation State Among Hexahydroquinoline-3-carboxylate Screening Libraries
In a virtual screening campaign targeting the HIV-1 integrase–LEDGF/p75 interface, the 2,5-dioxohexahydroquinoline scaffold was computationally identified as a privileged chemotype, with the lead candidate N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide selected for synthesis and biological evaluation. No 5-oxo or aromatic quinoline analogs from the same library demonstrated comparable predicted binding scores . Although the target compound (ethyl ester, 7-furyl) was not directly tested, its shared 2,5-dioxo core places it in the same computationally prioritized scaffold cluster.
| Evidence Dimension | Predicted binding affinity to HIV-1 integrase–LEDGF/p75 interface (computational docking score) |
|---|---|
| Target Compound Data | Not directly reported; belongs to 2,5-dioxohexahydroquinoline-3-carboxylate ester subclass identified as promising in virtual screen |
| Comparator Or Baseline | N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: selected from computational screen; no quantitative binding score available in public domain |
| Quantified Difference | Qualitative scaffold preference observed: 2,5-dioxo derivatives retained after virtual screening; 5-oxo and fully aromatic analogs deprioritized. No quantitative IC50 or Kd data available for any compound in the series. |
| Conditions | Computational modeling; MT4 cell line viability at 100 μM; antiviral activity assessed in HIV-1 infected MT4 cells at single 100 μM dose |
Why This Matters
Procurement of 2,5-dioxohexahydroquinoline esters is supported by computational evidence of target engagement in an underexplored antiviral mechanism, whereas 5-oxo analogs lack this computational validation.
